molecular formula C23H17N5O3 B161311 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid CAS No. 134895-14-0

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid

Cat. No. B161311
M. Wt: 411.4 g/mol
InChI Key: FVAZDKJPQCKADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid, also known as MQPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MQPB belongs to the family of quinazoline-based compounds and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. However, it has been proposed that 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response.

Biochemical And Physiological Effects

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been found to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also limitations to using 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid in lab experiments. One limitation is that the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. Another limitation is that the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has not been fully evaluated.

Future Directions

There are several future directions for research on 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid. One direction is to further investigate the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential application in the treatment of various diseases. Another direction is to evaluate the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential side effects. Additionally, future research could focus on developing new synthetic methods for 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its analogs to improve its biological activity and reduce its toxicity.

Synthesis Methods

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-4-methylquinazoline with 2-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving diazotization, coupling, and condensation to obtain 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid.

Scientific Research Applications

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been studied extensively for its potential application in the treatment of various diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been studied for its potential application in the treatment of bacterial and fungal infections.

properties

CAS RN

134895-14-0

Product Name

4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid

Molecular Formula

C23H17N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

4-[[[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]-phenylmethylidene]amino]benzoic acid

InChI

InChI=1S/C23H17N5O3/c1-15-24-20-10-6-5-9-19(20)22(29)28(15)27-26-21(16-7-3-2-4-8-16)25-18-13-11-17(12-14-18)23(30)31/h2-14H,1H3,(H,30,31)

InChI Key

FVAZDKJPQCKADM-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

synonyms

Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethyl ene)amino)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.